molecular formula C24H40Fe2O4 B1580954 Pentamethylcyclopentadienyliron dicarbonyl dimer CAS No. 35344-11-7

Pentamethylcyclopentadienyliron dicarbonyl dimer

Cat. No.: B1580954
CAS No.: 35344-11-7
M. Wt: 504.3 g/mol
InChI Key: NQVJVWWQVKEWRS-UHFFFAOYSA-N
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Description

Pentamethylcyclopentadienyliron dicarbonyl dimer: is an organometallic compound with the molecular formula C24H30Fe2O4 . It is a red to purple crystalline solid that is used in various research and industrial applications. This compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylcyclopentadienyliron dicarbonyl dimer can be synthesized through the reaction of pentamethylcyclopentadienyliron dicarbonyl chloride with sodium amalgam in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from a suitable solvent such as hexane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Pentamethylcyclopentadienyliron dicarbonyl dimer undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: It can be reduced to form iron(0) species.

    Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions are typically carried out in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Iron(III) complexes.

    Reduction: Iron(0) species.

    Substitution: Various substituted iron complexes depending on the ligands used.

Scientific Research Applications

Pentamethylcyclopentadienyliron dicarbonyl dimer has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for studying iron metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: This compound is similar in structure but lacks the methyl groups on the cyclopentadienyl ring.

    Ferrocene: Another iron-containing organometallic compound with a similar sandwich structure but different reactivity.

Uniqueness: Pentamethylcyclopentadienyliron dicarbonyl dimer is unique due to the presence of the pentamethylcyclopentadienyl ligand, which enhances its stability and solubility in organic solvents. This makes it a valuable reagent in organometallic chemistry and distinguishes it from other similar compounds.

Properties

IUPAC Name

carbon monoxide;iron;1,2,3,4,5-pentamethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20.4CO.2Fe/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*6-10H,1-5H3;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJVWWQVKEWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Fe2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 2
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 3
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 4
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 5
Pentamethylcyclopentadienyliron dicarbonyl dimer
Reactant of Route 6
Pentamethylcyclopentadienyliron dicarbonyl dimer

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